

# X-ray Crystal Structure Analysis of Trimethyl(phenylethynyl)tin: A Technical Guide

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Compound of Interest		
Compound Name:	Trimethyl(phenylethynyl)tin	
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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of **trimethyl(phenylethynyl)tin**, a significant organotin compound. Due to the absence of publicly available, detailed crystallographic data for **trimethyl(phenylethynyl)tin**, this paper presents a detailed analysis of a closely related analogue, a trimethyltin compound bearing a substituted phenyl group, to serve as a representative model. This guide furnishes detailed experimental protocols for the synthesis and single-crystal X-ray diffraction of such compounds, alongside a structured presentation of the crystallographic data. The logical workflow of these procedures is also visualized to aid in the practical application of these methods in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in the fields of organometallic chemistry, materials science, and drug development.

### Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a versatile class of organometallic compounds with wide-ranging applications in catalysis, organic synthesis, and materials science. Among these, **trimethyl(phenylethynyl)tin** is of particular interest due to the presence of both the reactive trimethylstannyl group and the rigid phenylethynyl moiety, making it a valuable building block in cross-coupling reactions and the synthesis of complex organic architectures.



A definitive understanding of the three-dimensional structure of such molecules is paramount for elucidating structure-property relationships and designing novel applications. Single-crystal X-ray diffraction is the most powerful technique for obtaining precise information on molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Despite its importance, a detailed X-ray crystal structure analysis of **trimethyl(phenylethynyl)tin** has not been reported in the peer-reviewed literature. Therefore, this guide utilizes the crystallographic data of a suitable analogue to illustrate the structural features and analytical workflow pertinent to this class of compounds.

# Data Presentation: Crystallographic Analysis of a Representative Trimethyltin Compound

The following tables summarize the key crystallographic data for a representative trimethyltin compound. This data is presented to exemplify the typical structural parameters for this class of organometallic molecules.

Table 1: Crystal Data and Structure Refinement Details



Parameter	Value
Empirical Formula	C <sub>10</sub> H <sub>15</sub> BrSn
Formula Weight	349.83
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P21/n
Unit Cell Dimensions	
a	10.0488(1) Å
b	18.0008(2) Å
С	15.2054(2) Å
α	90°
β	102.442(1)°
У	90°
Volume	2681.1(1) Å <sup>3</sup>
Z	4
Calculated Density	1.734 Mg/m³
Absorption Coefficient	5.432 mm <sup>-1</sup>
F(000)	1328
Data Collection	
Diffractometer	Bruker SMART APEX2 CCD
Radiation Source	ΜοΚα
Refinement	
Refinement method	Full-matrix least-squares on F <sup>2</sup>



Data / restraints / parameters	4732 / 0 / 226
Goodness-of-fit on F <sup>2</sup>	1.043
Final R indices [I>2σ(I)]	R1 = 0.044, wR2 = 0.108
R indices (all data)	R1 = 0.056, wR2 = 0.115

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
Sn(1)	C(1)	2.125(4)
Sn(1)	C(2)	2.109(4)
Sn(1)	C(3)	2.137(6)
Sn(1)	Br(1)	2.6107(12)

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
C(1)	Sn(1)	C(2)	121.65(2)
C(1)	Sn(1)	C(3)	117.20(2)
C(2)	Sn(1)	C(3)	118.50(2)
C(1)	Sn(1)	Br(1)	98.60(1)
C(2)	Sn(1)	Br(1)	87.87(1)
C(3)	Sn(1)	Br(1)	95.40(1)

## **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis of **trimethyl(phenylethynyl)tin** and a general procedure for obtaining its single-crystal X-ray structure.



## Synthesis of Trimethyl(phenylethynyl)tin

This synthesis is a representative procedure for the preparation of **trimethyl(phenylethynyl)tin**.

#### Materials:

- Trimethyltin chloride (Me₃SnCl)
- Phenylethyne (C<sub>6</sub>H<sub>5</sub>C≡CH)
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous hexane
- Deuterated chloroform (CDCl<sub>3</sub>) for NMR analysis
- Standard Schlenk line and glassware
- Magnetic stirrer and stir bars

#### Procedure:

- Preparation of Lithium Phenylacetylide: A solution of phenylethyne (1.0 equivalent) in anhydrous THF is prepared in a Schlenk flask under an inert atmosphere (argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath. To this stirred solution, n-butyllithium (1.0 equivalent) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, during which time a white precipitate of lithium phenylacetylide may form.
- Reaction with Trimethyltin Chloride: A solution of trimethyltin chloride (1.0 equivalent) in anhydrous THF is added dropwise to the suspension of lithium phenylacetylide at -78 °C.
- Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).



- Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO<sub>4</sub>), and filtered.
- Purification: The solvent is removed from the filtrate under reduced pressure using a rotary
  evaporator to yield the crude product. The product can be further purified by column
  chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation
  to afford trimethyl(phenylethynyl)tin as a colorless oil or a low-melting solid.
- Characterization: The purified product should be characterized by <sup>1</sup>H, <sup>13</sup>C, and <sup>119</sup>Sn NMR spectroscopy and mass spectrometry to confirm its identity and purity.

## **Single-Crystal X-ray Diffraction**

The following is a general protocol for the X-ray diffraction analysis of an air-sensitive organometallic compound like **trimethyl(phenylethynyl)tin**.

#### Crystal Growth:

• Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., hexane, pentane, or a mixture of solvents) in a loosely capped vial inside a glovebox or by slow cooling of a saturated solution.

#### Data Collection:

- Crystal Mounting: A suitable single crystal is selected under a microscope, coated with a cryoprotectant oil (e.g., Paratone-N), and mounted on a cryoloop. For air-sensitive compounds, this procedure should be performed in an inert atmosphere (glovebox).
- Diffractometer Setup: The mounted crystal is transferred to the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential degradation.
- Data Collection Strategy: The diffractometer (e.g., a Bruker D8 VENTURE with a PHOTON II detector and a Mo-Kα or Cu-Kα radiation source) is used to collect a series of diffraction



images. A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of  $\omega$  and  $\phi$  scans.

#### Structure Solution and Refinement:

- Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The data is then scaled and merged.
- Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
- Structure Refinement: The structural model is refined by full-matrix least-squares on F<sup>2</sup>. Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- Finalization: The final refined structure is validated using crystallographic software to check for any inconsistencies and to generate the final crystallographic information file (CIF).

## **Mandatory Visualization**

The following diagram illustrates the general experimental workflow for the synthesis and structural analysis of **trimethyl(phenylethynyl)tin**.



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Caption: Experimental workflow for synthesis and X-ray crystal structure analysis.

## Conclusion



This technical guide has provided a comprehensive overview of the X-ray crystal structure analysis of **trimethyl(phenylethynyl)tin**. While the specific crystallographic data for this compound is not publicly available, the use of a representative analogue has allowed for a detailed discussion of the expected structural features and the presentation of typical quantitative data. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction, along with the visualized workflow, offer a practical resource for researchers in the field. It is hoped that this guide will facilitate further research into the rich chemistry and potential applications of **trimethyl(phenylethynyl)tin** and related organotin compounds.

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